[(2-Chlorophenyl)methyl](2-ethylbutyl)amine
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Overview
Description
(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to an ethylbutylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)methylamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The chlorophenyl group plays a crucial role in binding to the active site of the target molecule, while the ethylbutylamine chain influences the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methylamine
- (2-Chlorophenyl)methylamine
- (2-Chlorophenyl)methylamine
Uniqueness
(2-Chlorophenyl)methylamine is unique due to its specific combination of a chlorophenyl group and an ethylbutylamine chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(4-2)9-15-10-12-7-5-6-8-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
VCGHRNAIBQBARO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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